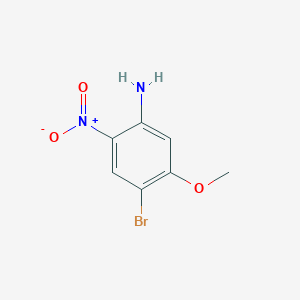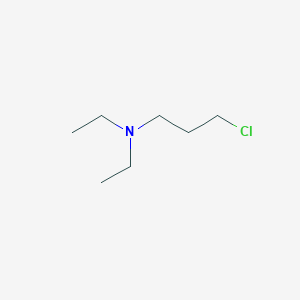
4-(Benzoylamino)benzoic acid
Übersicht
Beschreibung
4-Benzoylbenzoic acid is a benzophenone derivative . It can undergo hydrogenolysis to 4-benzylbenzoic acid . Cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to UV irradiation .
Synthesis Analysis
The synthesis of 4-(benzylideneamino) benzoic acid derivatives has been reported . These derivatives displayed significant antidiabetic potential with a glucose-lowering effect compared to the reference drug Glibenclamide .Molecular Structure Analysis
The molecular formula of 4-(Benzoylamino)benzoic acid is C14H11NO3 . The molecular weight is 241.24 g/mol . The InChIKey is UZKKMWJMAJGMPF-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzoic acid can be oxidized to phenol using strong oxidizing agents . The reactivity of benzoic acid arises from the combination of its aromatic ring and carboxylic acid functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzoylamino)benzoic acid include a molecular weight of 241.24 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Non-steroidal Inhibitors of Steroid 5α-Reductase Isozymes : Derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid show potential as non-steroidal inhibitors of steroid 5α-reductase, particularly for human type 2 isozyme. Compound 4c is noted for being the most active (Salem, Schulz, & Hartmann, 2002).
Selective Anion Detection : 4-(N,N-dimethylamino)benzoic acid exhibits high selectivity for divalent anions HPO4<sup>2-</sup> and SO4<sup>2-</sup>, outperforming monovalent anions in UV-vis and fluorescence titrations (Hou & Kobiro, 2006).
Intramolecular Charge Transfer Studies : Research on 4-(N-phenylamino)benzoic acid (PhABA) aids in understanding the unique electron donor role of an anilino moiety compared to an aliphatic amino group, due to the N-phenyl/amino conjugation effect (Ma, Chen, & Jiang, 2003).
Antibacterial Activity of Schiff Base Compounds : Schiff base compounds derived from 4-amino benzoic acid show promising biological activity against bacteria, with certain derivatives exhibiting significant properties (Radi et al., 2019).
Synthesis of New Amino Acid-Coupled Benzanilides : Methyl N-(2-(benzoylamino)benzoyl)-2-aminoalkanoates are used to prepare new amino acid-coupled benzanilides, which can be further processed into dipeptides (Rayes, Ali, & Fathalla, 2008).
Food, Cosmetic, and Pharmaceutical Uses : Benzoic acid and its derivatives, including 4-(Benzoylamino)benzoic acid, are widely used as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).
Toxicity Assessment : Studies on benzoic acid derivatives, such as 4-chlorobenzoic and 4-methoxybenzoic acids, show that subchronic oral intake can cause liver and kidney damage, highlighting the importance of toxicity assessments for these compounds (Gorokhova et al., 2020).
Diuretic Activity in Medical Research : 3-Substituted 4-phenyl-5-sulfamoylbenzoic acids have demonstrated high diuretic activity in dogs, suggesting medical applications (Nielsen et al., 1975).
Inhibition of Adenovirus Replication : Some 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, notably 35g and 35j, show potent inhibition of adenovirus replication with low cell toxicity (Öberg et al., 2012).
Antimicrobial Activity Against Various Strains : Certain benzoic acid derivatives demonstrate specific antimicrobial activity against various bacterial and fungal strains (Drăcea et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-benzamidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKKMWJMAJGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291285 | |
| Record name | 4-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoylamino)benzoic acid | |
CAS RN |
582-80-9 | |
| Record name | 4-(Benzoylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(benzoylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 582-80-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(benzoylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(benzoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














